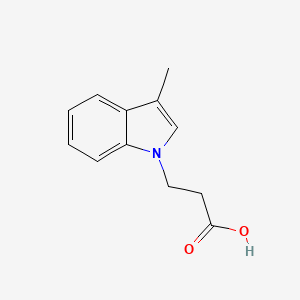

3-(3-methyl-1H-indol-1-yl)propanoic acid

描述

3-(3-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

准备方法

The synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the reaction of indole with propanoic acid derivatives under specific conditions. For instance, the reaction of indole with 3-bromopropanoic acid in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes classical esterification. A 2022 study demonstrated treatment with methanol and concentrated sulfuric acid catalyst produces methyl 3-(3-methyl-1H-indol-1-yl)propanoate in 79% yield . Key conditions and outcomes:

| Reagent | Catalyst | Temperature | Yield | Application |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 79% | Prodrug synthesis |

| Ethanol | H₂SO₄ | 80°C | 72% | Hydrazide precursor |

| Propargyl alcohol | DCC/DMAP | RT | 68% | Click chemistry substrates |

Ester derivatives are critical for improving bioavailability or enabling further functionalization via transesterification .

Amide and Hydrazide Formation

The acid readily forms amides via activation to acyl chlorides or mixed anhydrides. A 2023 protocol achieved hydrazide derivatives through direct reaction with hydrazine hydrate:

text3-(3-Methyl-1H-indol-1-yl)propanoic acid → Methyl ester (via SOCl₂/MeOH) → Hydrazide (NH₂NH₂, EtOH, reflux, 2 h)[8]

Key data for hydrazide 3b :

Amides exhibit enhanced biological activity, including MAO-B inhibition and neuroprotection .

Decarboxylation and Side-Chain Modifications

Controlled decarboxylation under basic conditions removes the carboxylic acid group, forming 3-methylindole derivatives. A 1991 study reported:

This reaction is pivotal for synthesizing simplified indole scaffolds for agrochemical studies .

Oxidation and Reduction

Selective transformations include:

-

Oxidation : TEMPO/iodobenzene diacetate oxidizes alcohol intermediates to carboxylic acids (79% yield over two steps) .

-

Reduction : NaBH₄ reduces keto groups in side chains without affecting the indole ring .

Nucleophilic Substitution

The propanoic acid chain’s α-position undergoes alkylation under strong bases:

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA | Alkyl bromide | α-Substituted derivatives | 65% |

| KOH/THF | Halides | Chain-extended analogs | 58% |

This enables diversification for structure-activity relationship studies .

Hydrolysis of Precursors

The compound is synthesized via nitrile hydrolysis:

-

Starting material : 3-(3-Methyl-1H-indol-1-yl)propanenitrile

Metal-Catalyzed Coupling

Though understudied for this specific compound, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on halogenated indole derivatives are feasible, enabling aryl/heteroaryl introductions .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

-

Sodium salt : Aqueous NaOH, 90% yield

-

Calcium salt : Used in sustained-release formulations

Photochemical Reactions

UV irradiation induces dimerization at the indole C2/C3 positions, forming cyclobutane-linked dimers (studied for agrochemical photoactivity) .

科学研究应用

Biological Activities

Research indicates that 3-(3-methyl-1H-indol-1-yl)propanoic acid exhibits various biological activities, making it a candidate for therapeutic applications:

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have established that indole derivatives can induce apoptosis in tumor cells and inhibit cell cycle progression .

- Neuroprotective Effects : Derivatives of indole compounds, including this compound, have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is critical for mitigating oxidative stress-related cellular damage .

Anticancer Research

A study published in Molbank highlighted the cytotoxic effects of indole derivatives on various tumor cell lines, demonstrating that compounds with similar structures to this compound could significantly reduce cell viability and induce apoptosis .

Neuroprotection

Research on derivatives of indole-3-propionic acid indicated strong neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .

Antioxidant Activity

A study evaluated the antioxidant potential of indole derivatives, finding that they effectively reduced lipid peroxidation levels in vitro. This suggests their potential utility in formulations aimed at combating oxidative stress .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : The compound serves as a lead structure for synthesizing new anticancer agents and neuroprotective drugs.

- Agricultural Chemistry : Indole derivatives have been investigated for their herbicidal activity, indicating potential applications in agrochemicals .

Summary Table of Applications

作用机制

The mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

相似化合物的比较

3-(3-methyl-1H-indol-1-yl)propanoic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

3-(1-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different biological activities.

3-(5-methoxy-1H-indol-3-yl)propanoic acid: Known for its potential therapeutic applications.

These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .

生物活性

Overview

3-(3-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the indole derivative class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity requires an exploration of its mechanisms of action, biochemical interactions, and therapeutic implications.

Indole derivatives, including this compound, are known to interact with various biological targets. The compound exhibits a high affinity for multiple receptors and can modulate several biochemical pathways:

- Receptor Interaction : The compound binds to specific receptors, influencing cellular signaling and metabolic processes.

- Enzyme Interaction : It may inhibit or activate enzymes involved in critical metabolic pathways, potentially altering their activity and function.

- Cellular Effects : The compound has been shown to affect cell growth, differentiation, and apoptosis through modulation of signaling pathways.

The biochemical properties of this compound include:

- Cellular Localization : The compound's effectiveness is linked to its localization within cellular compartments, which can dictate its mode of action.

- Influence on Gene Expression : It can modulate gene expression patterns associated with cell proliferation and survival.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Anticancer Activity : Similar indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS) .

- Antimicrobial Properties : Indole derivatives have shown promise as antimicrobial agents. Studies report that related compounds exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in managing inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

属性

IUPAC Name |

3-(3-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMBLVFDTDJZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351923 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57662-47-2 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?

A1: The research paper focuses on understanding the structural basis of how this compound interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like this compound bind to it could pave the way for developing new antibiotics targeting this enzyme. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。